molecular formula C12H15F9O2S B14237493 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid CAS No. 522634-15-7

6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid

Cat. No.: B14237493
CAS No.: 522634-15-7
M. Wt: 394.30 g/mol
InChI Key: UABGJQDCTCKWPP-UHFFFAOYSA-N
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Description

6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid: is a fluorinated organic compound characterized by the presence of a nonafluorohexyl group attached to a hexanoic acid backbone via a sulfanyl linkage. This compound is notable for its unique chemical properties, which are largely influenced by the highly electronegative fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid typically involves the following steps:

    Formation of the Nonafluorohexyl Group: This can be achieved through the fluorination of hexane derivatives using reagents such as sulfur tetrafluoride or cobalt trifluoride.

    Attachment of the Sulfanyl Group: The nonafluorohexyl group is then reacted with a thiol compound to introduce the sulfanyl linkage.

    Coupling with Hexanoic Acid: Finally, the sulfanyl-substituted nonafluorohexyl group is coupled with hexanoic acid under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorinated chain can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexanol derivatives.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of advanced fluorinated materials.
  • Acts as a precursor for the development of fluorinated surfactants and polymers.

Biology:

  • Investigated for its potential use in modifying biological molecules to enhance their stability and bioavailability.

Medicine:

  • Explored for its role in drug delivery systems due to its unique physicochemical properties.

Industry:

  • Utilized in the production of specialty coatings and lubricants that require high chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid is largely influenced by its fluorinated chain, which imparts unique properties such as hydrophobicity and chemical stability. The compound can interact with various molecular targets through hydrophobic interactions and hydrogen bonding, affecting pathways related to its applications in drug delivery and material science.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfonic acid
  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
  • 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol

Uniqueness:

  • The presence of the sulfanyl linkage in 6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid distinguishes it from other similar compounds, providing unique reactivity and interaction profiles.
  • Its combination of a fluorinated chain with a carboxylic acid group offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

CAS No.

522634-15-7

Molecular Formula

C12H15F9O2S

Molecular Weight

394.30 g/mol

IUPAC Name

6-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)hexanoic acid

InChI

InChI=1S/C12H15F9O2S/c13-9(14,10(15,16)11(17,18)12(19,20)21)5-7-24-6-3-1-2-4-8(22)23/h1-7H2,(H,22,23)

InChI Key

UABGJQDCTCKWPP-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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